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Specnuezhenide

Cat. No.: B10789795
M. Wt: 686.7 g/mol
InChI Key: STKUCSFEBXPTAY-UHFFFAOYSA-N
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Description

Overview of Specnuezhenide as a Natural Product

This compound is a naturally occurring chemical compound classified as a secoiridoid glycoside. nih.govresearchgate.net It is recognized as one of the primary bioactive constituents isolated from the fruit of Ligustrum lucidum Ait., a plant used in traditional Chinese medicine and commonly known as Fructus Ligustri Lucidi. nih.govnih.gov The isolation and structural elucidation of this compound were first reported in 1997, based on chemical and spectral analyses. nih.gov

As a natural product, this compound is part of a larger family of iridoid terpenoids, which are secondary metabolites found in a variety of plants. nih.govnih.gov Research has identified its presence not only in Ligustrum lucidum but also in other plant sources, including the seeds of Osmanthus fragrans and Naked barley. nih.gov Within Fructus Ligustri Lucidi, this compound is considered a key chemical marker for quality control purposes, as stipulated in the Pharmacopoeia of the People's Republic of China. nih.gov Its chemical structure is foundational to its biological activities, which have been the subject of extensive scientific investigation. nih.gov

The table below summarizes the natural sources of this compound.

Natural SourceFamilyPart of PlantReference
Ligustrum lucidum Ait. (Glossy Privet)OleaceaeFruit (Fructus Ligustri Lucidi) nih.govresearchgate.netnih.gov
Osmanthus fragrans (Sweet Osmanthus)OleaceaeSeeds nih.gov
Naked BarleyPoaceaeGrains nih.gov

Research Significance of this compound in Biosciences

The scientific interest in this compound stems from its broad spectrum of pharmacological activities demonstrated in numerous preclinical studies. nih.gov This bioactive compound has become a focal point in biosciences for its potential therapeutic applications across a range of conditions. Research indicates that this compound possesses significant anti-inflammatory, antioxidant, hepatoprotective (liver-protecting), immunomodulatory, and anti-neoplastic properties. nih.govnih.govresearchgate.net

The table below details some of the key research findings on the pharmacological effects of this compound.

Pharmacological EffectResearch ModelKey FindingsReference
Anti-inflammatoryRat chondrocytes; Rat model of osteoarthritisDecreased expression of cartilage matrix-degrading enzymes; Inhibited activation of NF-κB and wnt/β-catenin pathways. nih.gov
HepatoprotectiveCarbon tetrachloride-induced liver injury in miceReduced serum ALT and AST activity; Decreased MDA levels and increased antioxidant enzyme activity. researchgate.net
Anti-osteoporosisD-galactose-induced mice; Bone marrow mesenchymal stem cellsImproved bone microstructure; Activated TGR5/FXR signaling pathway. tandfonline.comnih.gov
Anti-tumorColorectal cancer modelsExerts anti-colorectal tumor effect by targeting carboxylesterases of gut bacteria. nih.gov
Amelioration of MyelosuppressionCyclophosphamide-induced mouse modelIncreased peripheral blood cells and bone marrow nucleated cells; Promoted proliferation of hematopoietic progenitor cells. benthamdirect.com
Improvement of Premature Ovarian FailureCyclophosphamide-induced mouse modelKey component in improving ovarian index and estradiol (B170435) levels by targeting ESR1. nih.gov

Scope and Objectives of the Academic Research Review on this compound

Academic reviews on this compound aim to consolidate and critically evaluate the existing body of research on this compound. The primary objective is to provide a comprehensive summary of its natural sources, pharmacological properties, and underlying mechanisms of action. nih.gov These reviews systematically gather data from various scientific databases to present a coherent overview of its therapeutic potential. nih.gov

A central focus of these scholarly articles is to detail the diverse pharmacological effects, including its anti-inflammatory, anti-aging, and hepatoprotective activities. nih.gov They often explore the molecular pathways that this compound modulates, such as the NF-κB, MAPK, and TGR5/FXR signaling pathways. nih.govnih.govtandfonline.com Furthermore, a significant aspect of these reviews is the discussion of its pharmacokinetic profile. nih.govresearchgate.net Researchers highlight the challenge of its low bioavailability (approximately 1-2%) and emphasize the crucial role of the gut microbiome in metabolizing this compound into more readily absorbed compounds like salidroside (B192308) and tyrosol. nih.gov This focus on metabolism helps to explain how the compound can exert significant biological effects despite its poor absorption in its original form. nih.gov The overarching goal of these academic reviews is to identify gaps in the current knowledge, provide novel insights for the future development of this compound as a therapeutic agent, and underscore the necessity for further studies to fully elucidate its potential in treating various diseases. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H42O17 B10789795 Specnuezhenide

Properties

IUPAC Name

methyl 5-ethylidene-4-[2-oxo-2-[[3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42O17/c1-3-16-17(18(28(41)42-2)12-45-29(16)48-31-27(40)24(37)22(35)19(11-32)46-31)10-21(34)44-13-20-23(36)25(38)26(39)30(47-20)43-9-8-14-4-6-15(33)7-5-14/h3-7,12,17,19-20,22-27,29-33,35-40H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKUCSFEBXPTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

686.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sources, Isolation, and Biosynthesis of Specnuezhenide

Botanical and Natural Sources of Specnuezhenide

This compound is a naturally occurring secoiridoid glycoside discovered in several plant species. researchgate.netnih.gov Its presence is most prominently documented in the family Oleaceae.

The primary and most significant botanical source of this compound is Ligustrum lucidum, commonly known as glossy privet. nih.govnih.gov The compound is particularly concentrated in the fruits of this plant, referred to in traditional Chinese medicine as Ligustri Lucidi Fructus. researchgate.netnih.gov Chemical investigations into these fruits have consistently identified this compound as one of the main secoiridoid glycosides present, alongside related compounds such as isonuezhenide, nuezhenoside G13, ligustroside, and oleuropein (B1677263). researchgate.net

Beyond its primary source, this compound has been identified in other plant materials. Research has indicated its presence in the seeds of Osmanthus fragrans (sweet olive) and in naked barley. nih.gov Furthermore, it is a constituent of various traditional Chinese herbal formulations, including Er Zhi Wan, which is prepared from Ligustrum lucidum and Eclipta prostrata. nih.govnih.gov

Table 1: Reported Natural Sources of this compound

Plant Species/Source Part of Plant Primary/Secondary Source
Ligustrum lucidum (Glossy Privet) Fruit (Ligustri Lucidi Fructus) Primary
Osmanthus fragrans (Sweet Olive) Seeds Secondary
Naked Barley Not specified Secondary

Biosynthetic Pathways and Precursors of this compound

The precise biosynthetic pathway culminating in this compound has not been fully elucidated. However, as a secoiridoid, its formation is understood to follow the general pathway established for other members of this class, such as oleuropein, which originates from a combination of the terpene and phenylpropanoid metabolic pathways. researchgate.net

The biosynthesis of the core secoiridoid structure begins with the mevalonic acid (MVA) pathway. researchgate.netresearchgate.net This pathway produces the universal C5 isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.net These precursors are involved in the synthesis of geraniol (B1671447). researchgate.net Subsequent steps involve the conversion of geraniol through a series of intermediates, including 10-hydroxygeraniol and iridodial, to form loganin. researchgate.net Loganin is a key intermediate in the biosynthesis of secoiridoids. It is further processed into compounds like ligustroside, which is a direct precursor to other secoiridoids like oleuropein and is structurally related to this compound. researchgate.netresearchgate.net

While the specific enzymes that catalyze the final steps to produce this compound are not yet definitively identified, research on the closely related compound oleuropein provides significant insights. In olive plants, the conversion of ligstroside to oleuropein is catalyzed by oleuropein synthase (OS), a type of polyphenol oxidase. biorxiv.org The biosynthesis of oleuropein aglycone, the core structure minus the glucose molecule, can also be hydrolyzed by β-glucosidase and esterase enzymes. nih.govnih.gov It is highly probable that analogous enzymes—specifically, a series of glycosyltransferases, hydroxylases, and oxidoreductases—are involved in the modification of a ligustroside-like precursor to form the unique structure of this compound. The genetic regulation of this process would involve the coordinated expression of genes encoding these specific enzymes.

Strategies for Isolation and Purification of this compound from Natural Sources

The isolation of this compound from its natural matrix, primarily the fruits of Ligustrum lucidum, involves multi-step extraction and purification protocols.

Initial isolation of this compound was achieved from the water-soluble fraction of the dried fruits. nih.gov The structural elucidation was then performed using a combination of chemical analysis and advanced spectral techniques, including Ultraviolet (UV) spectroscopy, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). nih.gov

More advanced and efficient methods have since been developed. A notable strategy combines Ultrahigh Pressure Extraction (UPE) with High-Speed Counter-Current Chromatography (HSCCC). researchgate.net This integrated approach allows for the effective extraction and subsequent separation of this compound from a complex mixture containing other structurally similar phenylethanoid and secoiridoid glycosides. researchgate.net

General methodologies for the isolation of natural products are also applicable and often involve various forms of liquid chromatography. nih.gov These techniques include:

Flash Chromatography (FC)

Medium Pressure Liquid Chromatography (MPLC)

High-Performance Liquid Chromatography (HPLC) nih.gov

These chromatographic methods are essential tools for separating individual compounds from complex plant extracts to yield pure this compound for structural and analytical studies. nih.govd-nb.info

Chemical Synthesis and Derivative Research of Specnuezhenide

Chemical Synthesis Approaches for Specnuezhenide

The total synthesis of this compound, a complex secoiridoid glucoside, is a significant undertaking in organic chemistry that demonstrates the ability of chemists to construct intricate natural products. uci.edu These synthetic endeavors are crucial not only for confirming the structure of the natural product but also for providing access to analogues for further study. uci.edunih.gov A common strategy in natural product synthesis involves a retrosynthetic analysis, which breaks the complex target molecule down into simpler, more readily available starting materials. uu.nl

In the case of this compound, a key approach has been developed that utilizes D-glucose as the chiral starting material. This method proceeds through a critical intermediate, which is then elaborated through a series of reactions. Among the key transformations are a Wittig olefination and a crucial glycosylation step to introduce the sugar moiety. A pivotal moment in this synthesis is the use of an intramolecular Michael addition, which effectively establishes the correct stereochemistry at the C-8 position of the molecule's core structure. The synthesis is completed by removing the protecting groups, yielding this compound. This pathway has been reported to achieve a total yield of 10.2% over 15 steps.

Another successful synthetic route also begins with D-glucose and focuses on creating a central tetrahydropyran (B127337) ring via a Michael addition reaction. This approach is valuable as it also allows for the synthesis of various isomers of this compound, which are essential for detailed structure-activity relationship studies.

Synthesis and Characterization of this compound Derivatives and Analogues

The synthesis of derivatives and analogues is a common strategy to explore the structure-activity relationships (SAR) of a biologically active compound. drugdesign.org This involves making targeted structural modifications to the parent molecule. drugdesign.org For this compound, research has focused on creating a series of derivatives to investigate how chemical alterations affect its properties.

The synthesis of these new molecules often employs standard organic chemistry reactions to modify the this compound scaffold. For example, derivatives can be prepared through acylation, alkylation, or sulfonylation of the parent compound. nih.gov The goal is to introduce different functional groups at various positions on the molecule to probe their importance.

Once synthesized, the precise chemical structure and purity of each derivative must be rigorously confirmed through various analytical techniques. mdpi.com High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and confirm the elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. nih.gov Infrared (IR) spectroscopy is also used to identify the presence of specific functional groups. mdpi.com

Structure-Activity Relationship Studies of this compound and its Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, as they aim to understand how the chemical structure of a compound relates to its biological activity. drugdesign.orgnih.gov The process involves synthesizing and testing a series of analogues to identify the key structural features, or pharmacophore, responsible for the desired effect. nih.govnih.gov

For this compound and its derivatives, SAR studies have provided critical insights. By comparing the biological activities of various synthesized analogues, researchers can determine which parts of the molecule are essential. For instance, modifications to the ester group or the olefinic bond within the secoiridoid core can lead to significant changes in activity. chemrxiv.org Similarly, altering the substituents on the aromatic ring can influence potency.

Advanced Analytical Methodologies for Specnuezhenide

Chromatographic and Spectrometric Techniques for Specnuezhenide Analysis

Chromatographic and spectrometric methods are the cornerstone of this compound analysis, offering high sensitivity, selectivity, and accuracy for its quantification and structural identification.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the quantitative determination of this compound in herbal materials and traditional Chinese medicine preparations. nih.govphenomenex.comresearchgate.net A common application involves the use of reversed-phase HPLC (RP-HPLC) for the separation and quantification of this compound alongside other bioactive compounds in the fruits of Ligustrum lucidum Ait. nih.gov

Methodologies often utilize a C18 column for separation. wiley.comresearchgate.net For instance, one method successfully separated this compound using a Nova-Pak C18 column with a mobile phase of methanol (B129727) and water (4:6, v/v) and a detection wavelength of 230 nm. nih.gov Another established HPLC method for the simultaneous analysis of six compounds in Fructus Ligustri Lucidi, including this compound, used a C18 column (200 mm × 4.6 mm, 5 μm) at 30°C with UV detection at 210 nm. wiley.com This method demonstrated good linearity with a coefficient of determination (R²) greater than 0.9994 and mean recoveries ranging from 95.21% to 102.34%. wiley.com HPLC is also instrumental in creating chromatographic fingerprints for quality control of crude and processed Ligustri Lucidi Fructus, where this compound is a key marker component for distinguishing between different preparations. researchgate.net

Table 1: HPLC Parameters for this compound Analysis

Parameter Condition 1 Condition 2
Column Nova-Pak C18 C18 (200 mm × 4.6 mm, 5 μm)
Mobile Phase Methanol:Water (4:6, v/v) Acetonitrile (B52724) and 0.1% phosphoric acid solution (gradient elution)
Detection Wavelength 230 nm 210 nm
Column Temperature Not Specified 30°C
Application Quantitative determination in Ligustrum lucidum Ait. fruits. nih.gov Simultaneous quantitative analysis of multiple compounds in Fructus Ligustri Lucidi. wiley.com

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. nih.govpioneerpublisher.comresearchgate.net When coupled with chromatographic separation, MS provides high-resolution molecular weight data and fragmentation patterns that are essential for confirming the identity of the compound. researchgate.net Tandem MS (MS/MS) is particularly powerful for obtaining detailed structural information by breaking down the parent ion into characteristic fragment ions. nih.gov

For this compound, a secoiridoid glycoside, MS analysis helps in identifying the aglycone core and the attached sugar moieties. The fragmentation patterns observed in the mass spectrum provide evidence for the connectivity of the molecule. For instance, in quantitative studies, specific precursor-to-product ion transitions are monitored. A validated LC-MS/MS method used the transition of m/z 685.2 → 453.1 for the quantification of this compound in rat plasma. nih.gov This level of specificity is crucial for pharmacokinetic studies where the compound needs to be measured in complex biological matrices. nih.gov The high sensitivity of MS allows for the analysis of low-level analytes, which is often required in biological research. nih.gov

The coupling of ultra-high-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) or high-resolution mass spectrometry, such as Quadrupole Orbitrap MS (UHPLC/Q-Orbitrap-MS), represents the state-of-the-art for this compound analysis. nih.govmdpi.comnih.govnih.govnih.gov These techniques offer superior resolution, sensitivity, and speed compared to conventional HPLC. researchgate.net

A validated UPLC-MS/MS method has been established for the simultaneous determination of this compound and its metabolite, salidroside (B192308), in rat plasma. nih.gov This method utilized a Waters Acquity UPLC HSS T3 column and a gradient elution with acetonitrile and 0.1% formic acid in water, demonstrating good linearity in the range of 0.5–500.0 ng/mL. nih.gov The quantification was performed in the negative multiple reaction monitoring (MRM) mode. nih.gov Such methods are vital for detailed pharmacokinetic studies, including the determination of oral bioavailability. nih.gov

UHPLC/Q-Orbitrap-MS is employed for comprehensive chemical profiling and identification of compounds in complex mixtures. mdpi.comnih.govresearchgate.net This technique provides high-resolution and accurate mass measurements, which aids in the confident identification of known and unknown compounds. nih.gov In the context of traditional medicines containing this compound, UHPLC-Q-Orbitrap-MS can be used to create detailed chemical profiles for quality control and to explore the metabolic fate of the compound. nih.gov

Table 2: UPLC-MS/MS Parameters for this compound Quantification in Rat Plasma

Parameter Details
Chromatography System Waters Acquity UPLC
Column HSS T3 (2.1 × 100 mm, 1.8 μm)
Mobile Phase Acetonitrile and 0.1% formic acid in aqueous solution (gradient)
Flow Rate 0.4 mL/min
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Negative
Quantification Mode Multiple Reaction Monitoring (MRM)
Precursor → Product Ion (this compound) m/z 685.2 → 453.1
Linear Range 0.5–500.0 ng/mL
Intra- and Inter-day Precision (RSD) <13.49%
Accuracy (RR) 93.59% to 102.24%
Reference nih.gov

Molecular and Cellular Biological Techniques in this compound Research

To investigate the biological effects of this compound at a molecular level, a range of cellular and molecular biology techniques are employed. These methods help to elucidate the pathways and mechanisms through which this compound exerts its pharmacological activities.

Gene expression analysis is a powerful tool to understand how this compound influences cellular function. Quantitative real-time reverse transcription PCR (qRT-PCR) is a targeted approach used to measure the expression levels of specific genes of interest. nih.govqiagen.commdpi.com This technique is highly sensitive and allows for the validation of gene expression changes observed in broader screening methods. youtube.com For instance, if this compound is hypothesized to affect a particular signaling pathway, qRT-PCR can be used to quantify the mRNA levels of key genes within that pathway following treatment.

RNA-sequencing (RNA-Seq) provides a comprehensive, unbiased view of the entire transcriptome, allowing researchers to identify all genes that are up- or down-regulated in response to this compound treatment. nih.govlexogen.comnih.govyoutube.com This transcriptomic profiling can reveal novel targets and pathways affected by the compound. scitechnol.com For example, an RNA-Seq study on cells treated with a compound can reveal differential regulation of metabolic and stress-response pathways. nih.gov The data generated from RNA-Seq can then be used for pathway analysis to understand the broader biological impact of this compound.

To confirm that changes in gene expression translate to functional changes at the protein level, protein expression analysis techniques are essential. Western blotting is a widely used method to detect and quantify specific proteins in a sample. protocols.ionih.gov Following treatment with this compound, cell lysates can be analyzed by Western blotting using antibodies specific to target proteins. This allows for the determination of whether the compound increases or decreases the expression of these proteins, or affects their post-translational modifications, such as phosphorylation. protocols.io

Immunofluorescence is a technique that uses fluorescently labeled antibodies to visualize the localization and distribution of specific proteins within cells. nih.govnih.gov This method can provide valuable insights into how this compound might alter the subcellular localization of its target proteins. For example, it can be used to observe if a protein translocates from the cytoplasm to the nucleus upon treatment with the compound, indicating an effect on cellular signaling. nih.gov

Cell Viability and Proliferation Assays (e.g., MTT, CCK-8) in this compound Research

The MTT assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. creative-biogene.com The resulting formazan crystals are insoluble in water and must be dissolved in a solvent, typically dimethyl sulfoxide (B87167) (DMSO), before the absorbance can be measured spectrophotometrically, usually at a wavelength of 570 nm. creative-biogene.com The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells. creative-biogene.com This assay is widely used due to its reliability and well-established protocols. creative-biogene.com

The CCK-8 assay is another colorimetric method that has gained popularity due to its convenience and higher sensitivity compared to the MTT assay. nih.govabcam.com It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in viable cells to produce a water-soluble orange-colored formazan dye. nih.govdojindo.com The amount of formazan generated is directly proportional to the number of living cells and can be measured by absorbance at approximately 450 nm. dojindo.com A key advantage of the CCK-8 assay is that the formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step and reducing the potential for experimental error. creative-biogene.comdojindo.com Furthermore, the CCK-8 reagent exhibits lower cytotoxicity than MTT, allowing for longer incubation times and even the possibility of using the same cells for subsequent experiments. dojindo.com

In the investigation of this compound, these assays would be instrumental in determining its potential cytotoxic effects on cancer cell lines or its proliferative effects on beneficial cell types, such as osteoblasts or neurons. By treating cells with varying concentrations of this compound over different time points, researchers can generate dose-response curves and calculate key parameters like the IC50 (half-maximal inhibitory concentration), which is a measure of the compound's potency in inhibiting cell growth. nih.gov

Table 1: Comparison of MTT and CCK-8 Cell Viability Assays

FeatureMTT AssayCCK-8 Assay
Principle Reduction of yellow MTT to purple formazan crystals by mitochondrial dehydrogenases. creative-biogene.comReduction of water-soluble WST-8 to orange, water-soluble formazan by cellular dehydrogenases. nih.govdojindo.com
Product Solubility Insoluble formazan crystals require a solubilization step (e.g., with DMSO). creative-biogene.comWater-soluble formazan dye is released into the culture medium. dojindo.com
Detection Absorbance measurement at ~570 nm after solubilization. creative-biogene.comDirect absorbance measurement at ~450 nm. dojindo.com
Sensitivity Moderate. nih.govHigher than MTT. nih.govabcam.com
Toxicity to Cells The formazan crystals can be toxic to cells. researchgate.netLow toxicity, allowing for longer incubation and further experiments on the same cells. dojindo.com
Procedure Multi-step process including reagent addition, incubation, and solubilization. creative-biogene.comSimpler, single-reagent addition and incubation. dojindo.com
Applications Widely used for cytotoxicity and cell proliferation studies. creative-biogene.comSuitable for high-throughput screening, cytotoxicity, and cell proliferation assays. abcam.com

Metabolomics and Pathway Analysis in this compound Studies

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or biofluids, offers a powerful approach to understanding the systemic effects of a compound and its mechanism of action. When coupled with pathway analysis, metabolomics can reveal the biological pathways that are perturbed by the compound, providing a holistic view of its physiological impact.

A notable study by Deng et al. (2023) utilized both untargeted and targeted metabolomics to investigate the effects of this compound in a D-galactose-induced aging mouse model. nih.gov The research demonstrated that this compound treatment led to significant alterations in the metabolic profiles of serum, liver, and feces. nih.gov

The untargeted metabolomics analysis revealed a clear separation between the this compound-treated group and the model group, indicating a significant metabolic regulatory effect of the compound. nih.gov Subsequent pathway analysis identified the bile acid (BA) synthesis pathway as a key target of this compound. nih.gov

To further investigate this, a targeted metabolomics approach was employed to quantify individual bile acids. The results showed that this compound treatment could restore the balance of bile acid compositions in the serum, liver, and feces of the aging mice. nih.gov This modulation of bile acid homeostasis is a significant finding, as bile acids are crucial signaling molecules involved in lipid, glucose, and energy metabolism. The study revealed that this compound influenced the levels of several key bile acids, as detailed in the table below.

Table 2: Effect of this compound on Key Bile Acids in a D-galactose-Induced Aging Mouse Model

MetaboliteClassPathwayObserved Effect of this compoundReference
Cholic acid (CA)Primary Bile AcidBile Acid BiosynthesisModulated levels in serum, liver, and feces. nih.gov
Chenodeoxycholic acid (CDCA)Primary Bile AcidBile Acid BiosynthesisAltered concentrations in different sample types. nih.gov
Deoxycholic acid (DCA)Secondary Bile AcidBile Acid BiosynthesisRegulated levels, indicating an effect on gut microbiota metabolism. nih.gov
Lithocholic acid (LCA)Secondary Bile AcidBile Acid BiosynthesisInfluenced concentrations, suggesting modulation of gut microbial activity. nih.gov
Ursodeoxycholic acid (UDCA)Secondary Bile AcidBile Acid BiosynthesisAffected levels, contributing to the restored BA profile. nih.gov
Taurocholic acid (TCA)Conjugated Bile AcidBile Acid BiosynthesisLevels were modulated by this compound treatment. nih.gov
Glycocholic acid (GCA)Conjugated Bile AcidBile Acid BiosynthesisConcentrations were altered, reflecting changes in BA conjugation. nih.gov

This table is based on the findings from Deng et al. (2023), which demonstrated the regulatory effect of this compound on the bile acid profile. The specific up- or down-regulation of each bile acid varied depending on the biological matrix (serum, liver, or feces).

These findings highlight the power of metabolomics in uncovering the complex mechanisms of action of natural compounds like this compound. By identifying the bile acid synthesis pathway as a primary target, this research provides a strong foundation for further investigation into the therapeutic potential of this compound for age-related metabolic disorders. nih.gov

Pharmacological Activities and Molecular Mechanisms of Specnuezhenide: in Vitro and Animal Model Studies

Anti-inflammatory Actions of Specnuezhenide

This compound has demonstrated notable anti-inflammatory activities, primarily investigated in the context of osteoarthritis (OA), a degenerative joint disease characterized by chronic inflammation. nih.govnih.govnih.gov The inflammatory process in OA involves the degradation of cartilage and subchondral bone, mediated by pro-inflammatory cytokines. nih.govnih.gov

This compound exerts its anti-inflammatory effects by modulating several critical intracellular signaling pathways that are integral to the inflammatory response.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone in the regulation of inflammation. nih.gov In its inactive state, NF-κB is sequestered in the cytoplasm. Upon activation by inflammatory stimuli, such as the pro-inflammatory cytokine Interleukin-1β (IL-1β), the p65 subunit of NF-κB translocates to the nucleus. nih.gov This translocation initiates the transcription of a multitude of pro-inflammatory genes.

In vitro studies on rat chondrocytes have shown that this compound can effectively inhibit the IL-1β-induced activation of the NF-κB pathway. nih.govnih.gov Specifically, treatment with this compound was found to decrease the nuclear translocation of the NF-κB p65 subunit. nih.gov This inhibition of NF-κB activation is a key mechanism through which this compound mitigates the inflammatory cascade in chondrocytes. nih.govnih.gov

The Wnt/β-catenin signaling pathway plays a crucial role in development and has been increasingly implicated in inflammatory processes. youtube.com Activation of this pathway leads to the stabilization and nuclear translocation of β-catenin, which in turn upregulates the expression of various inflammation-related genes. nih.gov

Research has demonstrated that this compound can suppress the activation of the Wnt/β-catenin signaling pathway in IL-1β-stimulated rat chondrocytes. nih.govnih.gov Treatment with this compound was observed to reduce the nuclear translocation of β-catenin. nih.gov By inhibiting this pathway, this compound helps to downregulate the expression of genes that contribute to inflammation and cartilage degradation. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes key kinases such as ERK, JNK, and p38, is another critical regulator of cellular responses to a variety of external stimuli, including inflammatory signals. nih.govnih.gov The activation of MAPK pathways is known to contribute to the expression of pro-inflammatory mediators. nih.gov

While some studies have suggested a potential suppressive effect of this compound on the MAPK/ERK pathway, detailed research specifically elucidating the comprehensive mechanism of this compound's interaction with the various components of the MAPK signaling cascade in the context of inflammation is not extensively available in the current scientific literature. Further investigation is required to fully understand the role of the MAPK pathway in the anti-inflammatory effects of this compound.

This compound has been shown to significantly down-regulate the expression of several key inflammatory mediators and cytokines in in vitro models. In studies using rat chondrocytes stimulated with IL-1β, this compound treatment led to a dose-dependent decrease in the protein levels of matrix-degrading enzymes, such as matrix metalloproteinases (MMPs). nih.gov

Furthermore, this compound treatment resulted in the reduced expression of the pro-inflammatory cytokine Interleukin-6 (IL-6) and other inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The reduction in these molecules, which are pivotal in the inflammatory process and cartilage degradation, underscores the anti-inflammatory potential of this compound. nih.gov

Table 1: Effect of this compound on Inflammatory Mediators in IL-1β-induced Rat Chondrocytes

Inflammatory MediatorEffect of this compound TreatmentReference
Matrix Metalloproteinases (MMPs)Decreased Protein Levels nih.gov
Interleukin-6 (IL-6)Decreased Protein Levels nih.gov
Inducible Nitric Oxide Synthase (iNOS)Significantly Down-regulated mRNA and Protein Levels nih.gov
Cyclooxygenase-2 (COX-2)Significantly Down-regulated mRNA and Protein Levels nih.gov

The anti-inflammatory properties of this compound have been specifically investigated in an animal model of osteoarthritis. nih.govnih.gov In a rat model of OA, treatment with this compound demonstrated a therapeutic effect by reducing the degeneration of both articular cartilage and subchondral bone. nih.govnih.gov

These in vivo findings corroborate the in vitro results, suggesting that by inhibiting key inflammatory pathways and reducing the expression of inflammatory mediators, this compound can protect against the joint destruction characteristic of osteoarthritis. nih.govnih.govnih.gov The studies highlight the potential of this compound as a therapeutic agent for managing OA. nih.govnih.gov

Table 2: In Vivo Effects of this compound in a Rat Model of Osteoarthritis

ParameterObservation with this compound TreatmentReference
Articular Cartilage DegenerationDecreased nih.govnih.gov
Subchondral Bone DegenerationDecreased nih.govnih.gov

Modulation of Inflammatory Signaling Pathways by this compound

Hepatoprotective and Metabolic Regulatory Effects of this compound

This compound (SPN) has demonstrated significant hepatoprotective and metabolic regulatory properties in various preclinical models. Its effects are multifaceted, involving the reduction of fat accumulation in the liver, regulation of bile acid metabolism, modulation of intestinal bacteria, and mitigation of cellular stress.

In animal models of age-related liver injury, treatment with this compound has been shown to decrease lipid accumulation and inflammation in the liver. nih.govnih.gov Studies using D-galactose-induced aging mice revealed that this compound administration for 12 weeks effectively attenuated age-related hepatic lipid accumulation. nih.govnih.gov This protective effect is crucial as the buildup of lipids, such as total cholesterol and total triglycerides, is a primary driver of nonalcoholic fatty liver disease (NAFLD), a condition increasingly prevalent in aging populations. nih.gov

This compound plays a key role in maintaining bile acid (BA) homeostasis, which is often disrupted in metabolic liver diseases. nih.gov Bile acids are synthesized from cholesterol in the liver through complex enzymatic pathways, with key enzymes including Cholesterol 7α-hydroxylase (CYP7A1), Sterol 27-hydroxylase (CYP27A1), Cytochrome P450 7B1 (CYP7B1), and Sterol 12-alpha-hydroxylase (CYP8B1). nih.govnumberanalytics.comnih.govdiff.org

Research in D-galactose-induced aging mice, a model that mimics age-related metabolic changes, showed that this compound administration restored the composition of bile acids in the serum, liver, and feces. nih.govnih.gov It achieves this by enhancing both the mRNA and protein levels of the key hepatic BA synthesis enzymes: CYP7A1, CYP27A1, CYP7B1, and CYP8B1. nih.govnih.gov By upregulating these enzymes, this compound promotes the conversion of cholesterol into bile acids, a critical process for preventing hepatic lipid accumulation and maintaining cholesterol homeostasis. nih.govmdpi.com

Table 1: Effect of this compound on Hepatic Bile Acid Synthesis Enzymes

Enzyme Function in Bile Acid Synthesis Effect of this compound
CYP7A1 Rate-limiting enzyme in the classic pathway; converts cholesterol to 7α-hydroxycholesterol. numberanalytics.comdiff.org Upregulates mRNA and protein expression. nih.gov
CYP27A1 Initiates the alternative (acidic) pathway of bile acid synthesis. nih.govdiff.org Upregulates mRNA and protein expression. nih.gov
CYP7B1 Involved in the alternative pathway, hydroxylating oxysterols. nih.govdiff.org Upregulates mRNA and protein expression. nih.gov
CYP8B1 Regulates the ratio of cholic acid to chenodeoxycholic acid in the classic pathway. nih.govnih.gov Upregulates mRNA and protein expression. nih.gov

The gut microbiome is intricately linked to metabolic health and bile acid modification. nih.gov this compound has been found to alleviate gut dysbiosis, which is an imbalance in the gut microbial community. nih.govnih.gov In aging mouse models, this compound treatment reversed the proportions of specific microbes that are associated with the activity of bile salt hydrolase (BSH), an enzyme that modifies primary bile acids into secondary bile acids. nih.gov

Notably, this compound administration led to changes in the abundance of three genera related to BSH activity: Lactobacillus, Ruminiclostridium, and Butyrivibrio. nih.gov By modulating these bacterial populations, this compound influences the bile acid pool, which in turn impacts lipid and glucose metabolism. nih.gov Furthermore, studies have shown that this compound can stimulate the secretion of short-chain fatty acids by intestinal flora, which are known to have beneficial effects on host metabolism. nih.govresearchgate.net

Oxidative stress is a key pathological factor in many liver diseases. frontiersin.orgresearchgate.net this compound exhibits potent antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govresearchgate.net Nrf2 is a master regulator of the cellular antioxidant response, controlling the expression of numerous protective genes. researchgate.net

In a mouse model of carbon tetrachloride-induced liver injury, this compound treatment promoted the expression and nuclear translocation of Nrf2. nih.gov This activation led to an increase in the mRNA and protein expression of downstream Nrf2 target genes, including heme oxygenase-1 (HO-1), glutamate-cysteine ligase catalytic subunit (GCLC), and NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov Consequently, this compound increased the activity of key antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) while decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov These findings confirm that this compound reduces liver injury by inhibiting oxidative stress through the activation of the Nrf2 signaling pathway. nih.gov

Bone Metabolism and Osteoporosis Research with this compound

This compound also demonstrates significant protective effects on bone health, particularly by targeting the processes of bone resorption and the formation of osteoclasts.

Osteoclasts are cells responsible for bone resorption, and their over-activity is a major feature of osteoporosis. nih.gov this compound has been shown to suppress bone loss by directly inhibiting the formation of osteoclasts, a process known as osteoclastogenesis. nih.gov

The formation of osteoclasts is heavily dependent on the Receptor Activator of Nuclear Factor kappa B Ligand (RANKL). nih.gov Research shows that this compound inhibits RANKL-induced osteoclastogenesis in bone marrow macrophages. nih.gov It achieves this by interfering with key signaling pathways triggered by RANKL. Specifically, this compound was found to attenuate the RANKL-induced activation of the mitogen-activated protein kinase (MAPK) pathways (ERK, p38, and JNK) and the nuclear factor kappa-B (NF-κB) pathway. nih.gov

Furthermore, this compound suppresses the expression of crucial transcription factors for osteoclast differentiation, namely c-Fos and nuclear factor of activated T-cells c1 (NFATc1). nih.gov In animal models of both diabetic and senile osteoporosis, administration of this compound resulted in suppressed bone resorption, a reduced number of osteoclasts, and improved bone microarchitecture. nih.govtandfonline.comnih.gov

Table 2: Molecular Targets of this compound in Inhibiting Osteoclastogenesis

Target Pathway/Molecule Role in Osteoclastogenesis Effect of this compound
RANKL Signaling Primary inducer of osteoclast formation and activation. nih.gov Inhibits downstream signaling. nih.gov
NF-κB Pathway A major signaling pathway crucial for osteoclast differentiation. nih.gov Inhibits RANKL-induced activation. nih.gov
MAPK (ERK, p38, JNK) Key signaling pathways involved in osteoclast formation. nih.gov Attenuates RANKL-induced activation. nih.gov
c-Fos / NFATc1 Critical transcription factors that drive osteoclast-specific gene expression. nih.gov Suppresses RANKL-mediated expression. nih.gov

Activation of Takeda G Protein-Coupled Receptor 5 (TGR5)/Farnesoid X Receptor (FXR) Signaling in Bone Cells by this compound

Recent research has illuminated the role of this compound in modulating bone metabolism through the activation of the Takeda G protein-coupled receptor 5 (TGR5) and farnesoid X receptor (FXR) signaling pathway in bone cells. Studies utilizing bone marrow mesenchymal stem cells (BMSCs) have shown that this compound effectively activates this pathway. nih.govnih.gov

In a model of senile osteoporosis induced by d-galactose, this compound administration led to the upregulation of both TGR5 and FXR. nih.govnih.gov This activation is critical for its therapeutic effects, as the simultaneous application of a TGR5 inhibitor (SBI-115) or an FXR inhibitor (DY268) was found to abolish the protective effects of this compound on bone metabolism. nih.gov Mechanistically, this compound was observed to increase the protein and mRNA levels of TGR5, FXR, and the downstream small heterodimer partner in the bone tissue of these models. nih.gov

Promotion of Osteoblastic Differentiation and Bone Formation by this compound

This compound has been demonstrated to foster the differentiation of osteoblasts and promote the formation of new bone tissue. nih.govnih.gov In animal studies, the oral administration of this compound resulted in a significant improvement in bone microstructure, characterized by increased bone mineral density, bone volume, trabecular thickness, and a higher number of trabeculae. nih.govnih.gov

The pro-osteogenic activity of this compound is further supported by its influence on key molecular markers of bone formation. The compound has been shown to upregulate the expression of osteocalcin, bone morphogenetic protein 2 (BMP-2), and runt-related transcription factor 2 (Runx2), all of which are crucial for osteoblast function. nih.govnih.gov In vitro experiments have corroborated these findings, showing that this compound enhances alkaline phosphatase activity, an early indicator of osteoblastic differentiation. nih.govnih.gov Concurrently, it has been observed to suppress the formation of F-actin rings, a cytoskeletal structure essential for the bone-resorbing function of osteoclasts. nih.gov

Table 1: Effects of this compound on Bone Metabolism

Parameter Effect of this compound Model System
TGR5/FXR Signaling Activation d-galactose-induced BMSCs and osteoclasts nih.gov
Bone Microstructure Improved (Increased BMD, BV/TV, Tb.Th, Tb.N) d-galactose-induced mice nih.gov
Osteogenic Markers Upregulated (Osteocalcin, BMP-2, Runx2) d-galactose-induced bone nih.gov
Osteoblastic Differentiation Promoted (Increased ALP staining) In vitro BMSCs nih.govnih.gov
Osteoclast Activity Inhibited (Reduced F-actin ring formation) In vitro osteoclasts nih.gov

BMD: Bone Mineral Density, BV/TV: Bone Volume/Total Volume, Tb.Th: Trabecular Thickness, Tb.N: Trabecular Number, ALP: Alkaline Phosphatase.

Neuroprotective Potential of this compound

Attenuation of Neurotoxicity by this compound

While the broader class of compounds to which this compound belongs has been investigated for neuroprotective properties, specific studies detailing the direct attenuation of neurotoxicity by this compound are limited in the currently available scientific literature.

Related Molecular Pathways in this compound-Mediated Neuronal Protection

The precise molecular pathways through which this compound may exert neuronal protection have not yet been extensively elucidated in published research.

Anti-angiogenic Effects of this compound

Inhibition of Hypoxia-Induced Retinal Angiogenesis by this compound

This compound has been identified as a potent inhibitor of hypoxia-induced retinal angiogenesis, a pathological process central to diseases such as diabetic retinopathy. nih.gov Research indicates that this compound exerts its anti-angiogenic effects through the suppression of the HIF-1α/VEGF signaling pathway. nih.govnih.gov

In vitro experiments using human acute retinal pigment epithelial-19 (ARPE-19) cells subjected to hypoxic conditions demonstrated that this compound significantly inhibited the secretion of Vascular Endothelial Growth Factor A (VEGFA). nih.govresearchgate.net Furthermore, it was shown to down-regulate the protein expression of VEGFA, Hypoxia-Inducible Factor-1α (HIF-1α), and Prolyl Hydroxylase 2 (PHD-2). nih.govnih.gov The in vivo efficacy of this compound was confirmed in a rat model of oxygen-induced retinopathy, where its administration prevented retinal neovascularization. nih.govnih.gov

Table 2: Anti-angiogenic Effects of this compound

Parameter Effect of this compound Model System
VEGFA Secretion Inhibited Hypoxic ARPE-19 cells nih.govresearchgate.net
VEGFA, HIF-1α, PHD-2 Protein Expression Down-regulated Hypoxic ARPE-19 cells nih.govnih.gov
Retinal Neovascularization Prevented Rat model of oxygen-induced retinopathy nih.govnih.gov

Suppression of Hypoxia-Inducible Factor-1 Alpha (HIF-1α)/Vascular Endothelial Growth Factor (VEGF) Signaling Pathway by this compound

This compound has been identified as a potent inhibitor of the Hypoxia-Inducible Factor-1 alpha (HIF-1α)/Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical regulator of angiogenesis. nih.govnih.gov In vitro studies utilizing human acute retinal pigment epithelial-19 (ARPE-19) cells, where hypoxia was induced by cobalt chloride (CoCl₂), demonstrated that this compound significantly suppresses this pathway. nih.govnih.gov

Under hypoxic conditions, this compound was shown to inhibit the secretion of VEGFA. nih.gov Mechanistically, it significantly down-regulated the protein expression of both HIF-1α and VEGF. nih.govnih.gov Furthermore, this compound also reduced the protein levels of prolyl hydroxylase 2 (PHD-2), a key enzyme that regulates HIF-1α stability. nih.govnih.gov While the protein expressions were significantly affected, the impact on the mRNA levels of VEGFA and PHD-2 was only slight. nih.govnih.gov

In an in vivo model of oxygen-induced retinopathy in rats, this compound treatment effectively prevented hypoxia-induced retinal neovascularization. nih.govresearchgate.net These findings collectively indicate that this compound ameliorates retinal neovascularization by inhibiting the HIF-1α/VEGF signaling pathway, highlighting its potential as a therapeutic agent for conditions like diabetic retinopathy. nih.govnih.gov

Table 1: Effect of this compound on HIF-1α/VEGF Pathway Components in vitro

Experimental ModelTreatmentKey FindingsReference
ARPE-19 Cells (Hypoxia induced by CoCl₂)This compound (0.2, 1.0, 5.0 μg/mL)Inhibited VEGFA secretion. nih.gov
ARPE-19 Cells (Hypoxia induced by CoCl₂)This compound (0.2, 1.0, 5.0 μg/mL)Significantly down-regulated protein expression of HIF-1α and VEGFA. nih.govnih.gov
ARPE-19 Cells (Hypoxia induced by CoCl₂)This compound (0.2, 1.0, 5.0 μg/mL)Significantly down-regulated protein expression of PHD-2. nih.govnih.gov
ARPE-19 Cells (Hypoxia induced by CoCl₂)This compound (0.2, 1.0, 5.0 μg/mL)Slightly down-regulated mRNA expression of VEGFA and PHD-2. nih.govnih.gov

Antidiabetic Effects of this compound

Research indicates that this compound exerts protective effects in diabetes, which involves the preservation of pancreatic islet β-cells. In a rat model of diabetes induced by streptozotocin (B1681764) (STZ), a chemical known to specifically destroy islet β-cells, treatment with this compound demonstrated a protective role. This was evidenced by an improvement in diabetes-related markers, suggesting a mitigation of the damage to β-cells that leads to impaired insulin (B600854) secretion and hyperglycemia.

While high glucose is known to induce apoptosis in pancreatic β-cells, contributing to the decline in β-cell mass in diabetes, direct studies investigating the specific effect of this compound on mitigating high glucose-induced cellular apoptosis in these cells were not identified in the conducted research. Therefore, the precise molecular mechanisms through which this compound might protect β-cells from apoptosis under hyperglycemic conditions remain to be elucidated.

This compound has been shown to positively influence glucose tolerance and insulin sensitivity in animal models of diabetes. In a study involving diabetic rats, administration of this compound led to significant improvements in key metabolic parameters. The treatment effectively decreased elevated levels of serum glucose and HbA1c. Furthermore, this compound treatment resulted in an increase in serum insulin levels, indicating improved β-cell function or enhanced insulin sensitivity. The compound also favorably modulated lipid profiles, which are often dysregulated in diabetic states.

Table 2: Effect of this compound on Diabetes-Related Markers in a Diabetic Rat Model

ParameterControl GroupDiabetic Model GroupDiabetic + this compound (50 μM)Diabetic + this compound (200 μM)
Glucose (mg/dL) 89.14 ± 0.34150.83 ± 2.40144.93 ± 2.06Not Specified
HbA1c (%) Not SpecifiedIncreasedDecreasedDecreased
Insulin (ng/mL) Not SpecifiedDecreasedIncreasedIncreased

Data derived from a study on a streptozotocin-induced diabetic rat model.

Hematopoietic and Immunological System Modulation by this compound

This compound has demonstrated a significant therapeutic effect on myelosuppression induced by chemotherapy. nih.gov In a mouse model where myelosuppression was induced by cyclophosphamide, treatment with this compound led to a notable recovery of the hematopoietic system. nih.gov

The compound was found to increase the number of peripheral blood cells and bone marrow nucleated cells (BMNCs). nih.gov It also increased the thymus index, a marker of immune function, while decreasing the spleen index. nih.gov Furthermore, this compound promoted the proliferation and differentiation of hematopoietic progenitor cells (HPCs), as evidenced by an increased number of cell colonies cultured in vitro. nih.gov Mechanistically, the beneficial effects of this compound on myelosuppression may be mediated through the MAPK signaling pathway, as it was observed to increase the expression levels of the key proteins MEK and p-ERK. nih.gov These findings suggest that this compound can enhance both hematological and immunological functions in the context of chemotherapy-induced suppression. nih.gov

Table 3: Hematopoietic and Immunological Effects of this compound in a Myelosuppression Mouse Model

ParameterEffect of this compound TreatmentReference
Peripheral Blood Cells Increased nih.gov
Bone Marrow Nucleated Cells (BMNCs) Increased nih.gov
Thymus Index Increased nih.gov
Spleen Index Decreased nih.gov
Hematopoietic Progenitor Cell (HPC) Proliferation Promoted nih.gov
MEK and p-ERK Protein Expression Increased nih.gov

Enhancement of Hematological and Immunological Functions by this compound

This compound, a key bioactive compound, has demonstrated significant potential in modulating and enhancing both hematological and immunological functions in various preclinical studies. Research, particularly in animal models of chemotherapy-induced myelosuppression, has illuminated its restorative effects on the hematopoietic system and its capacity to bolster immune responses.

In studies utilizing a cyclophosphamide-induced mouse model, treatment with this compound has been shown to effectively counteract the myelosuppressive effects of chemotherapy. nih.govresearchgate.net This is evidenced by a notable increase in the number of peripheral blood cells and bone marrow nucleated cells (BMNCs) following administration of the compound. nih.govresearchgate.net Furthermore, this compound has been observed to promote the proliferation and differentiation of hematopoietic progenitor cells (HPCs), a critical process for the replenishment of all blood cell lineages. nih.govresearchgate.net In vitro studies have corroborated these findings, showing an improved production of cultured cell colonies from HPCs in the presence of this compound. nih.govresearchgate.net

The immunomodulatory properties of this compound are highlighted by its effects on key immune organs. nih.gov In myelosuppressed mice, treatment with this compound led to an increase in the thymus index, suggesting a restoration of T-cell development, and a decrease in the spleen index, which can be indicative of reduced hematopoietic stress and extramedullary hematopoiesis. nih.govresearchgate.net

The underlying molecular mechanisms for these effects are believed to involve the regulation of critical signaling pathways. Evidence suggests that this compound may exert its hematopoietic and immunological benefits by increasing the expression levels of key proteins MEK and p-ERK within the MAPK signaling pathway. nih.govresearchgate.net This pathway is known to play a crucial role in cell proliferation and differentiation. Additionally, this compound has been found to regulate the cell cycle, promoting the transition of cells from the G0/G1 phase, thereby facilitating normal cell growth and development. nih.govresearchgate.net

The following tables summarize the key research findings on the effects of this compound on hematological and immunological parameters in a cyclophosphamide-induced myelosuppression mouse model.

Table 1: Effect of this compound on Hematological Parameters in Myelosuppressed Mice

ParameterObservationReference
Peripheral Blood CellsIncreased number nih.govresearchgate.net
Bone Marrow Nucleated Cells (BMNCs)Increased number nih.govresearchgate.net
Hematopoietic Progenitor Cells (HPCs)Promoted proliferation and differentiation nih.govresearchgate.net
In Vitro Cell ColoniesImproved production nih.govresearchgate.net

Table 2: Effect of this compound on Immunological Parameters in Myelosuppressed Mice

ParameterObservationReference
Thymus IndexIncreased nih.govresearchgate.net
Spleen IndexDecreased nih.govresearchgate.net

Table 3: Molecular Mechanisms of this compound in Hematological and Immunological Enhancement

Pathway/ProcessMolecular EffectReference
MAPK Signaling PathwayIncreased expression of MEK and p-ERK nih.govresearchgate.net
Cell Cycle RegulationRegulated the proportion of G0/G1 phase cells nih.govresearchgate.net

Pharmacokinetic Profiles and Biotransformation of Specnuezhenide in Animal Models

Absorption and Distribution Dynamics of Specnuezhenide

Following oral administration in animal models, this compound exhibits specific absorption and distribution patterns. Studies in rats have shown that after intragastric administration, this compound is predominantly distributed to the stomach and small intestine. researchgate.net A quantitative analysis found the concentration of this compound to be highest in the stomach (102 ± 22.1 μg/g) 1 hour after administration. researchgate.net The distribution then extends to the liver and kidneys. researchgate.net

While the parent compound's distribution is one part of the story, the distribution of its metabolites is also of significant interest. In colorectal tumor-bearing mice, the metabolites of this compound, specifically salidroside (B192308) and tyrosol, have been shown to distribute into tumor tissues, suggesting these metabolites may be the active forms of the compound at the site of action. nih.govnih.govnih.gov The processing of the plant source of this compound, such as through wine-steaming, has also been noted to potentially alter its absorption and distribution characteristics in rats. researchgate.net

Table 1: Tissue Distribution of this compound and its Metabolites in Animal Models

This table is interactive. You can sort and filter the data.

Compound Animal Model Tissue Key Finding Reference
This compound Rat Stomach Highest concentration (102 ± 22.1 μg/g) 1h post-administration. researchgate.net
This compound Rat Small Intestine High concentration, secondary to the stomach. researchgate.net
This compound Rat Liver, Kidney Significant distribution observed. researchgate.net
Salidroside & Tyrosol Mouse (colorectal tumor model) Tumor Tissue Metabolites were distributed to the tumor site. nih.govnih.govnih.gov
Salidroside Rat Liver, Kidney, Heart Parent salidroside was quantified in these tissues after IV injection. nih.gov
p-Tyrosol Rat Kidney Contained a significant amount of the metabolite after oral salidroside administration. nih.gov
p-Tyrosol Rat Heart, Spleen, Liver, Lungs Detected in various tissues after oral salidroside administration. nih.gov

Metabolism and Biotransformation Pathways of this compound

The biotransformation of this compound is a critical determinant of its activity and bioavailability. Research indicates that the metabolic process for this compound is highly dependent on the gastrointestinal tract. Studies have shown that this compound is rapidly metabolized, not by the liver, but almost exclusively by the gut microbiome. nih.govnih.govnih.gov When this compound was incubated with liver microsomes or liver homogenates, no metabolic activity was detected. nih.govnih.govnih.gov This points to the gut as the primary site of biotransformation. The primary enzymatic reaction involved in this process is thought to be mediated by carboxylesterase, an enzyme produced by intestinal bacteria. nih.govnih.gov

In addition to direct metabolism by gut flora, this compound has also been shown to influence other metabolic pathways. In aging mice models, the compound was found to modulate bile acid (BA) synthesis by increasing the expression of key hepatic enzymes involved in BA production, such as CYP7A1, CYP7B1, CYP8B1, and CYP27A1. enamine.netscience.gov

Role of Gut Microbiota in this compound Metabolism

The gut microbiota plays a central and indispensable role in the metabolism of this compound. nih.govnih.gov The low bioavailability of the parent compound is largely attributed to its rapid and extensive metabolism by intestinal bacteria. researchgate.netnih.gov This interaction is so crucial that the metabolic behavior of this compound and its resulting metabolites in mice is closely linked to the presence and composition of the intestinal flora. nih.gov

Studies have demonstrated that this compound can, in turn, modulate the structure of the gut microbiota. nih.gov For instance, it has been observed to reverse the proportions of specific microbes, such as Lactobacillus, Ruminiclostridium, and Butyrivibrio, which are associated with the activity of bile salt hydrolase. researchgate.netenamine.net This reciprocal relationship highlights a complex interplay between the compound and the microbial environment of the gut.

Identification of this compound Metabolites

The biotransformation of this compound by the gut microbiota results in the formation of specific, pharmacologically relevant metabolites. The two primary intestinal bacterial metabolites that have been consistently identified are salidroside and its aglycone, tyrosol. researchgate.netnih.govnih.govnih.gov Following oral administration of this compound to animal models with a functioning gut microbiome, these metabolites become detectable in the plasma. nih.govnih.gov The identification and quantification of these metabolites have been facilitated by the development of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Given that the parent compound has low bioavailability, it is suggested that salidroside and tyrosol may be the primary effective substances responsible for the pharmacological effects observed after oral administration of this compound. nih.gov

Table 2: Primary Metabolites of this compound Identified in Animal Models

This table is interactive. You can sort and filter the data.

Metabolite Name Parent Compound Site of Metabolism Mediating Enzyme (Proposed) Reference
Salidroside This compound Gut Microbiota Carboxylesterase nih.govnih.govnih.govnih.gov
Tyrosol This compound Gut Microbiota Carboxylesterase nih.govnih.govnih.gov

Excretion Dynamics of this compound and its Metabolites

The elimination of this compound and its metabolites from the body occurs through various routes. Since this compound is primarily metabolized to salidroside and tyrosol in the gut, the excretion dynamics of these metabolites provide insight into the elimination pathway of the parent compound.

A study on the excretion of salidroside in rats after oral administration found that the primary route of elimination is through urine. nih.govnih.gov Approximately 23.80% of the administered dose was excreted in the urine as salidroside, with an additional 2.25% excreted as p-tyrosol. nih.govnih.gov In contrast, fecal excretion of these metabolites was minimal, with only trace amounts of salidroside and p-tyrosol quantified in feces over 72 hours. nih.govnih.gov Biliary excretion was also found to be a very minor pathway, accounting for only 0.02% of the dose. nih.govnih.gov These findings suggest that the metabolites of this compound are absorbed from the gut into systemic circulation and are then efficiently cleared by the kidneys. nih.gov

Table 3: Cumulative Excretion of Salidroside and p-Tyrosol in Rats Following Oral Administration of Salidroside

This table is interactive. You can sort and filter the data.

Excretion Route Analyte Percentage of Dose Excreted (%) Reference
Urine Salidroside 23.80 nih.gov
Urine p-Tyrosol 2.25 nih.gov
Feces Salidroside Trace Amount nih.gov
Feces p-Tyrosol Trace Amount nih.gov
Bile Salidroside 0.02 nih.gov

Bioavailability Considerations for this compound and Strategies for Enhancement

A significant characteristic of this compound is its very low oral bioavailability. researchgate.netnih.govnih.gov A pharmacokinetic study in rats determined the absolute oral bioavailability to be just 1.93%. nih.govnih.gov This poor systemic availability of the parent compound is a direct consequence of the extensive metabolism it undergoes by the gut microbiota before it can be absorbed into the bloodstream. nih.gov The carboxylesterase enzymes produced by intestinal flora are considered a primary reason for this low bioavailability. nih.gov

This has led to the hypothesis that the pharmacological effects seen after oral administration are not from this compound itself, but rather from its more readily absorbed metabolites, salidroside and tyrosol. nih.gov To improve the therapeutic potential of compounds with low bioavailability like this compound, various general strategies can be considered. These approaches aim to increase solubility, protect the compound from premature degradation, or improve its absorption across biological membranes. nih.gov Common strategies include physical modifications like particle size reduction and the use of nanoparticle technologies, or chemical modifications through the creation of prodrugs. researchgate.net Formulation-based approaches, such as the use of lipid-based delivery systems like liposomes and emulsions, are also widely employed to enhance the oral bioavailability of poorly absorbed drugs. nih.govresearchgate.net

Table 4: Pharmacokinetic Parameters of this compound in Rats

This table is interactive. You can sort and filter the data.

Parameter Route of Administration Value Reference
Oral Bioavailability (F) Oral 1.93% nih.govnih.gov
Linearity Range in Plasma N/A 0.5-500.0 ng/mL nih.govnih.gov
Mean Extraction Recovery N/A 64.19-78.26% nih.govnih.gov

Future Directions and Research Gaps in Specnuezhenide Studies

Elucidation of Novel Molecular Targets and Signaling Pathways for Specnuezhenide

A significant gap in current this compound research is the precise identification of its molecular targets and the downstream signaling pathways it modulates. While studies on the broader extract of Fructus Ligustri Lucidi (FLL) offer some clues, research must now focus on this compound itself to validate and discover its specific mechanisms of action.

Future research should aim to:

Validate known targets: Network pharmacology analyses of FLL have suggested potential targets such as the beta-2 adrenergic receptor (ADRB2), estrogen receptor 1 (ESR1), prostaglandin-endoperoxide synthase 2 (PTGS2, also known as COX-2), tumor necrosis factor (TNF), and interleukin-6 receptor (IL6R) scielo.br. It is crucial to experimentally validate the direct interaction of this compound with these targets.

Explore inflammatory pathways: Given the established anti-inflammatory properties of this compound, a key area of investigation is its effect on the NF-κB signaling pathway. Research on FLL has shown inhibition of NF-κB activation in aging mice nih.gov. Future studies should investigate whether this compound directly inhibits key components of this pathway, such as IKK, or affects upstream signaling molecules nih.govfrontiersin.org. The STAT3 signaling pathway, often activated by IL-6, is another critical target to explore, particularly in the context of inflammation-associated cancers nih.gov.

Investigate metabolic regulation: this compound has been shown to modulate bile acid homeostasis in D-galactose-induced aging mice nih.gov. Further research is needed to elucidate the specific molecular mechanisms, including the identification of key enzymes and nuclear receptors involved in bile acid synthesis and transport that are directly modulated by this compound.

Uncover novel pathways: The application of unbiased, high-throughput screening methods is essential to identify entirely new molecular targets and signaling pathways for this compound. This could reveal unexpected therapeutic applications for this compound.

Potential Molecular Target Associated Signaling Pathway Potential Therapeutic Relevance
NF-κBNF-κB SignalingInflammation, Cancer
STAT3JAK/STAT SignalingInflammation, Cancer
ESR1Estrogen SignalingOsteoporosis
COX-2 (PTGS2)Prostaglandin SynthesisInflammation, Pain
ADRB2Adrenergic SignalingMetabolic Regulation

Exploration of Synergistic Effects of this compound with Other Bioactive Compounds

The therapeutic efficacy of natural products can often be enhanced through synergistic interactions with other compounds nih.govnih.gov. This is a largely unexplored area for this compound, representing a significant research gap and a promising avenue for future studies.

Future research should focus on:

Synergy with conventional drugs: A critical area of research is the potential for this compound to act as an adjuvant in conventional therapies. For example, its anti-inflammatory properties could be leveraged to enhance the efficacy of chemotherapeutic agents in cancer treatment by modulating the tumor microenvironment nih.govmdpi.com.

Mechanistic studies of synergy: It is not only important to identify synergistic combinations but also to understand the underlying mechanisms. These could involve pharmacokinetic synergy, where one compound improves the absorption or metabolism of another, or pharmacodynamic synergy, where the compounds act on different targets in the same or complementary pathways nih.gov.

Potential Combination Rationale for Synergy Potential Therapeutic Application
This compound + QuercetinComplementary antioxidant and anti-inflammatory actionsInflammatory diseases, Cancer
This compound + CurcuminTargeting multiple inflammatory pathways (e.g., NF-κB, STAT3)Chronic inflammatory conditions
This compound + DocetaxelReduction of chemotherapy-induced inflammation and potential for enhanced cytotoxicityProstate Cancer
This compound + MetforminComplementary effects on metabolic pathwaysMetabolic Syndrome, Type 2 Diabetes

Advanced Animal Models for this compound Efficacy Studies in Disease Pathophysiology

The selection of appropriate animal models is critical for the preclinical evaluation of therapeutic agents. While some studies have utilized models like ovariectomized (OVX) rodents for osteoporosis and D-galactose-induced aging in mice, the use of more sophisticated and disease-relevant models is a necessary future step nih.govnih.govaging-us.com.

Future research should incorporate:

Genetically engineered models: To study the efficacy of this compound in complex diseases like cancer and neurodegenerative disorders, the use of genetically engineered mouse models (GEMMs) that better recapitulate human disease is essential. For example, transgenic mouse models of Alzheimer's disease could be used to evaluate the neuroprotective potential of this compound.

Xenograft and patient-derived xenograft (PDX) models: For oncology research, xenograft and PDX models, where human tumors are implanted into immunodeficient mice, can provide valuable insights into the anti-tumor efficacy of this compound and its potential for personalized medicine researchgate.net.

Disease-specific induction models: Beyond general aging models, more specific disease induction models should be employed. For example, chemically induced colitis models in mice could be used to rigorously evaluate the anti-inflammatory effects of this compound in the context of inflammatory bowel disease.

Animal Model Type Specific Example Disease Area of Study
Genetically EngineeredAPP/PS1 transgenic mouseAlzheimer's Disease
XenograftHuman colorectal cancer cell line xenograft in nude miceColorectal Cancer
Patient-Derived Xenograft (PDX)PDX model from a patient with chemoresistant breast cancerPersonalized Cancer Therapy
Disease InductionDextran sulfate sodium (DSS)-induced colitis mouse modelInflammatory Bowel Disease

Development of Optimized Delivery Systems for this compound

A major hurdle in the clinical translation of this compound is its low oral bioavailability. This necessitates the development of advanced drug delivery systems to enhance its absorption, stability, and targeted delivery.

Future research directions include:

Nanoformulations: Encapsulating this compound into nanoparticles, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, could protect it from degradation in the gastrointestinal tract and improve its absorption nih.govnih.govpharmaexcipients.com. These nanoformulations can also be surface-modified with ligands for targeted delivery to specific tissues or cells actascientific.com.

Mucoadhesive formulations: Developing mucoadhesive delivery systems could prolong the residence time of this compound in the intestine, thereby increasing the opportunity for its absorption.

Prodrug strategies: Designing prodrugs of this compound that are more lipophilic and can be converted to the active compound after absorption is another promising approach to overcome its low bioavailability.

Delivery System Mechanism of Enhancement Potential Advantages
LiposomesEncapsulation, protection from degradation, improved solubilityBiocompatible, can encapsulate both hydrophilic and hydrophobic drugs
Polymeric NanoparticlesControlled release, protection from enzymatic degradationHigh stability, tunable release kinetics, potential for surface functionalization
Solid Lipid NanoparticlesIncreased surface area for dissolution, enhanced lymphatic uptakeBiocompatible, scalable production
Mucoadhesive PolymersIncreased residence time at absorption sitesEnhanced contact with intestinal mucosa, improved absorption

Integration of Omics Technologies for Comprehensive Understanding of this compound Mechanisms

To gain a holistic understanding of the biological effects of this compound, the integration of various "omics" technologies is indispensable. These high-throughput approaches can provide a comprehensive view of the molecular changes induced by this compound, moving beyond single-target analyses.

Future research should leverage:

Transcriptomics: RNA sequencing (RNA-Seq) can be used to profile the changes in gene expression in cells or tissues treated with this compound. This can help identify the signaling pathways and biological processes that are most significantly affected .

Proteomics and Phosphoproteomics: Proteomic analyses can identify changes in protein abundance, while phosphoproteomics can reveal alterations in protein phosphorylation, a key mechanism of signal transduction nih.govnih.gov. These approaches can provide direct insights into the signaling pathways modulated by this compound researcher.liferesearchgate.net.

Metabolomics: As demonstrated in the study of bile acid homeostasis, metabolomics is a powerful tool to understand how this compound affects cellular metabolism nih.gov. Expanding these studies to other metabolic pathways will be highly informative.

Multi-omics integration: The true power of these technologies lies in their integration. By combining data from transcriptomics, proteomics, and metabolomics, researchers can construct comprehensive models of this compound's mechanism of action, leading to the identification of novel biomarkers of its efficacy and a deeper understanding of its therapeutic potential nih.gov.

Omics Technology Information Gained Application in this compound Research
TranscriptomicsChanges in gene expressionIdentification of regulated genes and pathways
ProteomicsChanges in protein abundanceIdentification of protein targets and biomarkers
PhosphoproteomicsChanges in protein phosphorylationElucidation of modulated signaling cascades
MetabolomicsChanges in metabolite levelsUnderstanding effects on cellular metabolism

Q & A

Q. How should researchers address outliers in this compound quantification datasets?

  • Methodological Answer : Apply Grubbs’ test (α = 0.05) to identify outliers. Investigate root causes (e.g., column degradation, sample degradation) via repeat analyses. If outliers persist, report them with justification but exclude them from primary statistical models .

Cross-Disciplinary Applications

Q. What in silico tools can predict this compound’s bioavailability and drug-likeness?

  • Methodological Answer : Use SwissADME or PreADMET to calculate logP, topological polar surface area (TPSA), and gastrointestinal absorption. Compare predictions with in vivo data; discrepancies may indicate transporter-mediated uptake requiring Caco-2 cell assays .

Q. How can this compound research inform ecological studies on plant-insect interactions?

  • Methodological Answer : Conduct bioassays to test this compound’s role as a feeding deterrent. Use LC-MS to quantify its concentration in herbivore-damaged vs. intact leaves and correlate with insect mortality rates. Apply logistic regression to model dose-response relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.